![molecular formula C23H33NO B4944486 2-{[benzyl(methyl)amino]methyl}-4,6-di-tert-butylphenol](/img/structure/B4944486.png)
2-{[benzyl(methyl)amino]methyl}-4,6-di-tert-butylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[benzyl(methyl)amino]methyl}-4,6-di-tert-butylphenol, commonly known as BHA, is a synthetic antioxidant that is widely used in various industries. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. BHA is primarily used as a food preservative, but it also has applications in the cosmetic, pharmaceutical, and polymer industries. In
Wissenschaftliche Forschungsanwendungen
BHA has been extensively studied for its antioxidant properties and has been found to be effective in preventing lipid oxidation. It has been used as a food preservative for many years and has been approved for use by various regulatory bodies. BHA has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. BHA has been shown to have anti-inflammatory and anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
BHA acts as an antioxidant by donating a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing damage to cells. BHA also chelates metal ions, which can catalyze the production of free radicals. BHA has been shown to inhibit the activity of various enzymes involved in the production of free radicals, including lipoxygenase and cyclooxygenase.
Biochemical and Physiological Effects:
BHA has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and DNA damage. BHA has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. BHA has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BHA is a widely used antioxidant in lab experiments due to its effectiveness and low cost. However, BHA has some limitations, including its potential to interfere with some assays and its toxicity at high concentrations. BHA has been shown to interfere with some assays that rely on the production of free radicals, such as the DCFH-DA assay. BHA can also be toxic at high concentrations, and caution should be taken when using it in cell culture experiments.
Zukünftige Richtungen
There are many potential future directions for research on BHA. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential therapeutic uses of BHA in the treatment of various diseases. BHA has been shown to have anti-inflammatory and anti-cancer properties, and further research is needed to determine its potential as a therapeutic agent. Additionally, the safety of BHA at high doses needs to be further investigated to determine its potential as a drug candidate.
Synthesemethoden
BHA is synthesized by reacting p-tert-butylphenol with formaldehyde and benzylmethylamine in the presence of a catalyst. The reaction yields BHA as the main product along with some by-products. The purity of BHA can be increased by recrystallization or chromatography.
Eigenschaften
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-4,6-ditert-butylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO/c1-22(2,3)19-13-18(21(25)20(14-19)23(4,5)6)16-24(7)15-17-11-9-8-10-12-17/h8-14,25H,15-16H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDUMIBRDHSDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-(anilinocarbonyl)-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4944407.png)
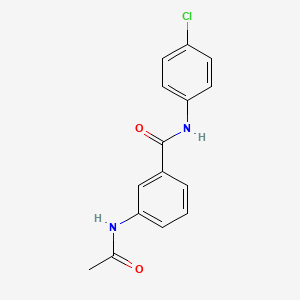
![3-(2-chlorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4944417.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4944419.png)
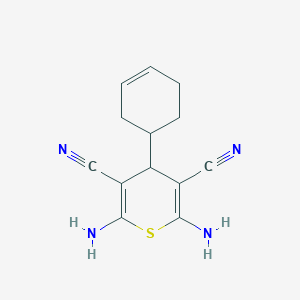
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B4944431.png)
![1-(4-chlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4944444.png)
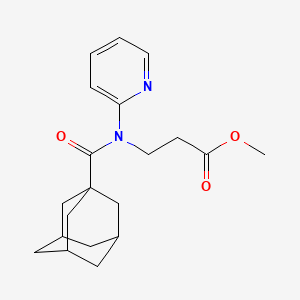
![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4944463.png)
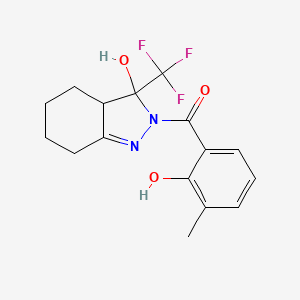
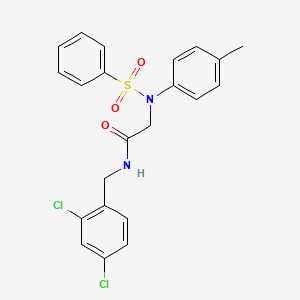
![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B4944513.png)
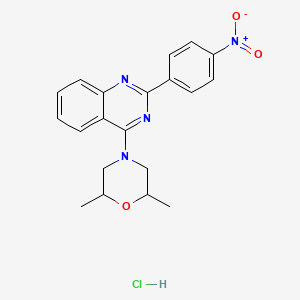
![5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4944528.png)